6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
説明
6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique triazatricyclo structure
特性
CAS番号 |
371137-31-4 |
|---|---|
分子式 |
C19H21N5O3 |
分子量 |
367.4 g/mol |
IUPAC名 |
6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H21N5O3/c1-4-7-21-18(25)13-11-14-17(23(15(13)20)9-10-27-3)22-16-12(2)6-5-8-24(16)19(14)26/h4-6,8,11,20H,1,7,9-10H2,2-3H3,(H,21,25) |
InChIキー |
PMRVXZIPFCUZGT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NCC=C |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactionsSpecific details on the synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and other advanced chemical engineering techniques .
化学反応の分析
Types of Reactions
6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties
作用機序
The mechanism of action of 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are often the subject of ongoing research .
類似化合物との比較
Similar Compounds
Similar compounds include:
- N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide .
- N-Cyclohexyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide .
Uniqueness
What sets 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart is its specific functional groups and the unique triazatricyclo structure, which may confer distinct chemical and biological properties .
生物活性
The compound 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with a unique tricyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features multiple functional groups including an imino group and various carbonyl functionalities, contributing to its reactivity and potential interactions with biological targets. Its molecular formula is with a molecular weight of approximately 427.5 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:
- Binding Interactions : The compound can bind to targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
- Pathway Modulation : Binding to these targets can modulate their activity, leading to alterations in cellular pathways involved in proliferation and survival.
Biological Activity
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Preliminary studies suggest the following activities:
- Antimicrobial Activity : The compound may inhibit the growth of various microbial strains by disrupting their cellular processes.
- Anticancer Properties : Evidence suggests it can inhibit pathways involved in cell proliferation and survival, making it a candidate for cancer therapy.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study 1 : A study demonstrated the compound's ability to inhibit the proliferation of cancer cell lines in vitro. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.
- Study 2 : Another investigation focused on the antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound showed effective inhibition at minimal inhibitory concentrations (MIC) comparable to standard antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | Study 2 |
| Antimicrobial | Escherichia coli | Inhibition of growth | Study 2 |
| Anticancer | Various cancer cell lines | Dose-dependent reduction in viability | Study 1 |
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 845809-12-3 |
| IUPAC Name | As provided |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step organic reactions, often starting with cyclization of precursors like α-imino-oxy acids to generate the triazatricyclic core. Key steps include halogenation (e.g., Sandmeyer reaction) and nucleophilic substitutions to introduce functional groups. Optimization involves adjusting temperature (typically 60–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., tetrabutylammonium bromide for electrochemical decarboxylation) to improve yield (>70%) and purity .
- Validation : Monitor intermediates via TLC/HPLC and characterize final products using NMR and HRMS.
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodology :
- Structural elucidation : High-resolution mass spectrometry (HRMS) for molecular weight confirmation, ¹H/¹³C NMR for functional group analysis, and X-ray crystallography for stereochemical determination.
- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds >95% are standard for biological testing .
Q. What are the primary physicochemical properties influencing its solubility and stability?
- Key properties : LogP (predicted ~2.8 via ChemDraw), pKa (~9.5 for the imino group), and hygroscopicity. Solubility in polar solvents (e.g., DMSO >50 mg/mL) is critical for in vitro assays. Stability studies under varying pH (4–9) and temperature (-20°C to 25°C) guide storage conditions .
Advanced Research Questions
Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?
- Methodology :
- Assay standardization : Use established cell lines (e.g., MCF-7 for cancer, S. aureus ATCC 25923 for antimicrobial assays) with positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for bacteria).
- Mechanistic studies : Perform target-specific assays (e.g., enzyme inhibition kinetics for kinases, ROS detection for oxidative stress pathways). Contradictions may arise from off-target effects or assay conditions (e.g., serum interference) .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Approach : Molecular docking (AutoDock Vina) using crystal structures of homologous enzymes (e.g., COX-2 for anti-inflammatory activity) and MD simulations (GROMACS) to assess binding stability. Validate predictions with SPR or ITC for binding affinity (KD) .
Q. How can synthetic by-products be minimized during scale-up?
- Process optimization : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions. Use in-line FTIR for real-time monitoring of intermediates. Purification via preparative HPLC (C18, 10–100% acetonitrile) achieves >98% purity .
Q. What strategies address low bioavailability in preclinical models?
- Solutions :
- Prodrug design : Introduce ester groups (e.g., ethyl carboxylate) for enhanced membrane permeability, hydrolyzed in vivo to active forms.
- Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) to improve plasma half-life .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to balance efficacy and toxicity?
- Protocol : Use a 10-point serial dilution (0.1–100 µM) in triplicate. Calculate IC₅₀ via nonlinear regression (GraphPad Prism). Parallel toxicity screening in HEK293 cells ensures selectivity indices >10 .
Q. What statistical methods are appropriate for analyzing heterogeneous biological data?
- Recommendations : ANOVA with post-hoc Tukey tests for multi-group comparisons. For skewed data (e.g., tumor volume), apply non-parametric tests (Mann-Whitney U). Report 95% confidence intervals .
Comparative Analysis Table
| Property | This Compound | Ethyl 7-ethyl-6-imino Analog | Methyl 7-ethyl-6-imino Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 351.4 | 370.4 | 356.4 |
| Antimicrobial IC₅₀ (µM) | 12.3 (S. aureus) | 8.9 (S. aureus) | 15.6 (S. aureus) |
| LogP | 2.8 | 3.1 | 2.5 |
Key Challenges and Solutions
- Stereochemical complexity : Use chiral chromatography (Chiralpak AD-H) to resolve enantiomers .
- Reactivity of imino group : Protect with Boc groups during synthesis, then deprotect with TFA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
